(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid
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Overview
Description
(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by functionalization to introduce the diphenylacetic acid moiety. Key steps include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Functionalization: The benzimidazole core is then alkylated and oxidized to introduce the 1,3-dimethyl and 2-oxo groups.
Coupling with Diphenylacetic Acid: The final step involves coupling the functionalized benzimidazole with diphenylacetic acid using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-2-yl)phenyl)dimethylamine: Another benzimidazole derivative with similar structural features.
Propanedinitrile, 2-[2-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)hydrazinylidene]: A related compound with a different functional group.
Uniqueness
What sets (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)(diphenyl)acetic acid apart is its unique combination of the benzimidazole core with the diphenylacetic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,2-diphenylacetic acid |
InChI |
InChI=1S/C23H20N2O3/c1-24-19-14-13-18(15-20(19)25(2)22(24)28)23(21(26)27,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27) |
InChI Key |
MVEDIRFBALHPNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O)N(C1=O)C |
Origin of Product |
United States |
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